8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2648773-62-8) is a halogenated, trifluoromethyl-substituted fused heterocycle belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. This scaffold is recognized as a biologically important, multipurpose motif with applications spanning drug discovery, agrochemicals, and materials science.

Molecular Formula C9H4BrF3N2O
Molecular Weight 293.04 g/mol
Cat. No. B14911568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC9H4BrF3N2O
Molecular Weight293.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=CC2=O)C(F)(F)F)C=C1Br
InChIInChI=1S/C9H4BrF3N2O/c10-5-1-2-15-7(3-5)14-6(4-8(15)16)9(11,12)13/h1-4H
InChIKeyGIORHHOMGUOWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Core Scaffold, Identity, and Structural Context for Procurement


8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2648773-62-8) is a halogenated, trifluoromethyl-substituted fused heterocycle belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class . This scaffold is recognized as a biologically important, multipurpose motif with applications spanning drug discovery, agrochemicals, and materials science [1]. The compound features a bromine atom at the C8 position of the pyridine ring and a trifluoromethyl group at C2 of the pyrimidinone ring, giving it a molecular formula of C₉H₄BrF₃N₂O and a molecular weight of 293.04 g/mol . Its commercial availability in research-grade purity (98%) from multiple suppliers positions it as a strategic building block for structure–activity relationship (SAR) exploration and late-stage functionalization .

Why Simple Substitution of 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with In-Class Analogs Is Scientifically Inadmissible


Although the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is shared across many compounds, the specific substitution pattern—bromine at C8 and trifluoromethyl at C2—creates a unique electronic and steric environment that cannot be replicated by positional isomers or analogs lacking either substituent [1]. The C8 bromine on the electron-deficient pyridine ring exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to halogens at the C3 position of the pyrimidinone ring [2]. Furthermore, the 2-CF₃ group profoundly impacts lipophilicity, metabolic stability, and hydrogen-bond acceptor capacity relative to non-fluorinated or differently substituted analogs, altering both synthetic reactivity and biological recognition [3]. Generic substitution with an in-class compound lacking these precise structural features would lead to divergent synthetic outcomes, different pharmacokinetic profiles, and non-comparable biological data, undermining the reproducibility of research findings and the validity of procurement decisions [3].

Procurement-Relevant Quantitative Differentiation of 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Against Closest Analogs


Positional Bromine Substitution Dictates Cross-Coupling Regioselectivity and Synthetic Utility

The C8 bromine atom of 8-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is positioned on the pyridine ring, whereas the closest positional isomer, 3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1046530-40-8), carries the bromine on the pyrimidinone ring at C3. This structural difference translates into fundamentally different reactivity in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Studies on analogous halo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones demonstrate that the electronic nature of the ring to which the halogen is attached governs the oxidative addition step with Pd(0), leading to divergent coupling efficiencies [1]. While direct head-to-head kinetic data for the bromo isomers are not reported in the disclosed literature, the established trend is that halogens on the pyridine ring (C8) undergo oxidative addition more readily than those on the pyrimidinone ring (C3) due to differences in electron density, providing a strategic advantage for sequential or orthogonal functionalization [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Trifluoromethyl Group at C2 Confers Lipophilicity Advantage Over Non-Fluorinated 8-Bromo Analog

The 2-trifluoromethyl substituent in 8-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one substantially increases lipophilicity compared to the non-fluorinated analog 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-10-3). The computed LogP for the target compound is 2.48 , whereas the non-CF₃ analog has a predicted LogP of approximately 1.1 (ACD/Labs-predicted value) . This 1.38 log unit difference corresponds to an ~24-fold increase in octanol–water partition coefficient, which has direct implications for membrane permeability, metabolic stability, and protein binding in biological assays [1].

Drug Design ADME Physicochemical Properties

Electrochemical Synthetic Accessibility with High Regioselectivity Provides Procurement Route Certainty

A 2023 electrosynthetic methodology directly produces 8-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one from the parent 4H-pyrido[1,2-a]pyrimidin-4-one scaffold using cheap sodium bromide and sodium triflinate under catalyst- and external-oxidant-free conditions [1]. The electrochemical approach achieves exclusive C8 regioselectivity for bromination, contrasting with traditional electrophilic bromination, which typically gives mixtures of C3- and C8-substituted products [2]. While isolated yields for the specific target compound were not disclosed in the primary report, the methodology demonstrated broad substrate scope with moderate to good yields (45–82%) for a range of halogenated and trifluoromethylated derivatives, indicating reliable synthetic access [1]. This electrosynthetic route represents a greener alternative to transition-metal-catalyzed procedures, reducing the cost and environmental burden of procurement [1].

Green Chemistry Electrosynthesis Process Chemistry

Commercial Purity Benchmark Confirms Identity for Reproducible SAR Studies

Both 8-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its 3-bromo positional isomer are offered at a 98% purity specification by major research chemical suppliers . However, the target compound's regioisomeric identity is confirmed by distinct SMILES notation (O=C1C=C(C(F)(F)F)N=C2C=C(C=CN12)Br vs. O=C1C(Br)=C(C(F)(F)F)N=C2N1C=CC=C2 for the 3-bromo isomer), ensuring that the bromine is unequivocally at C8 . This specification is critical for structure–activity relationship (SAR) studies, where even trace contamination by the regioisomer can confound biological assay interpretation [1].

Quality Control Analytical Chemistry SAR Procurement

Optimal Scientific and Industrial Use Cases for 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Derived from Differential Evidence


C8-Selective Diversification for Kinase Inhibitor Library Synthesis

The exclusive C8 bromination provides a unique handle for Suzuki–Miyaura or Buchwald–Hartwig diversification on the pyridine ring, enabling the construction of focused libraries of FGFR or PI3K inhibitors. Medicinal chemistry teams prioritizing pyridine-ring SAR should select this compound over the C3 isomer to access a distinct chemical space not accessible from 3-bromo intermediates [1].

CNS Drug Discovery Programs Requiring Optimized Lipophilic Efficiency

With a predicted LogP of 2.48 and a TPSA of 34.37 Ų, this compound falls within the favorable physicochemical space for CNS drug candidates. The presence of the 2-CF₃ group enhances passive permeability and metabolic stability while maintaining a low polar surface area. Researchers should procure this specific analog over the non-fluorinated 8-bromo variant when LogP optimization is critical for blood–brain barrier penetration [1].

Green Chemistry and Process Development Workflows

The electrochemical synthesis route provides a catalyst-free, oxidant-free access to the C8-brominated scaffold, aligning with the principles of green chemistry and process mass intensity reduction. Process R&D groups evaluating scalable routes to 4H-pyrido[1,2-a]pyrimidin-4-one building blocks should consider this compound as a model substrate for implementing electrosynthetic methodologies, as it demonstrates the feasibility of the approach and can be used to benchmark reaction conditions before scaling [1].

Regioisomeric Probe for Target Engagement and Selectivity Profiling

The availability of both 8-bromo and 3-bromo isomers with defined purity enables the use of this compound as a matched-pair probe to deconvolute whether biological activity is driven by substitution on the pyridine versus pyrimidinone ring. Procurement of both regioisomers is recommended for comprehensive BRD4 or kinase selectivity profiling studies, where subtle differences in binding mode between C8- and C3-functionalized analogs can reveal key pharmacophoric determinants [1].

Quote Request

Request a Quote for 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.